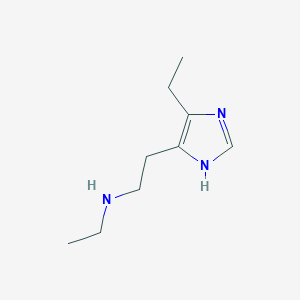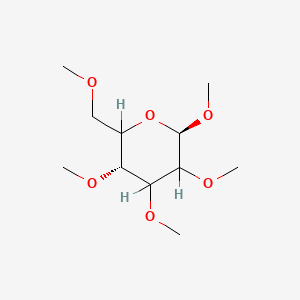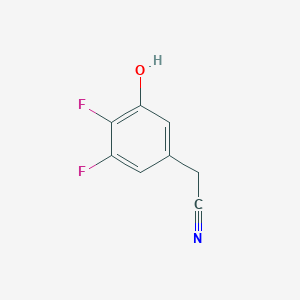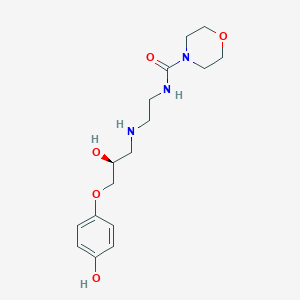
(3-Cyano-5-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyano-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitrile Hydrolysis: : One common method to synthesize (3-Cyano-5-methoxyphenyl)acetic acid involves the hydrolysis of the corresponding nitrile compound. The nitrile can be prepared by the reaction of 3-cyano-5-methoxybenzaldehyde with a suitable cyanide source, followed by hydrolysis under acidic or basic conditions to yield the desired acetic acid derivative.
-
Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of 3-cyano-5-methoxybenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid moiety directly onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitrile hydrolysis due to its efficiency and cost-effectiveness. The process is optimized to ensure high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (3-Cyano-5-methoxyphenyl)acetic acid can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (SO2Cl2), and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: 3-Cyano-5-methoxybenzoic acid.
Reduction: 3-Amino-5-methoxyphenylacetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3-Cyano-5-methoxyphenyl)acetic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in the development of bioactive molecules. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the treatment of various diseases.
Industry
Industrially, the compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (3-Cyano-5-methoxyphenyl)acetic acid and its derivatives depends on their specific biological targets. Generally, the cyano group can interact with nucleophilic sites in enzymes or receptors, while the methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The acetic acid moiety may also participate in ionic interactions, contributing to the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Cyano-4-methoxyphenyl)acetic acid
- (3-Cyano-5-hydroxyphenyl)acetic acid
- (3-Cyano-5-methoxybenzyl)acetic acid
Uniqueness
(3-Cyano-5-methoxyphenyl)acetic acid is unique due to the specific positioning of the cyano and methoxy groups on the phenyl ring This arrangement can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds
Propiedades
IUPAC Name |
2-(3-cyano-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-9-3-7(5-10(12)13)2-8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACWZYUZZYQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)


![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)


![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)

![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B12820578.png)
